6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other fields. The presence of the piperidine ring is particularly notable, as piperidine derivatives are known for their biological activity and are commonly found in various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate a protected piperidine intermediate. This intermediate is then deprotected and subjected to amide formation to yield the final product . The overall yield of this process can be around 32%, and the total reaction time is approximately 80 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions and using readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups into the piperidine ring.
Scientific Research Applications
6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anticancer activity by inhibiting topoisomerase enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methylpiperidine: This compound has a similar structure but lacks the pyrimidine ring.
(3R,5S)3-hydroxy-5-methylpiperidin-1-ylcyclopropyl]amino}pyrimidin-5-yl)methanone: This compound has a similar structure and is known to inhibit the Vanin-1 enzyme.
Properties
IUPAC Name |
6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7-2-4-14(5-3-7)6-8-9(15)12-11(17)13-10(8)16/h7H,2-6H2,1H3,(H3,12,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQKDFYZKITGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.